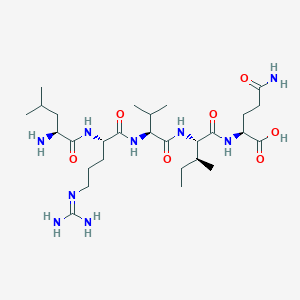
Belladonnine bisulfate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Belladonnine bisulfate monohydrate is a derivative of belladonnine, a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Belladonnine bisulfate monohydrate can be synthesized through the cyclization of apoatropine, a dimer of atropic acid belladonnic, and N-methyl tropine belladonnate. The reaction typically involves the use of ethyl acetate as a solvent, and the product is obtained as crystals with a melting point of 129°C .
Industrial Production Methods
Industrial production of this compound involves the extraction of belladonnine from plants of the Solanaceae family, followed by its conversion to the bisulfate monohydrate form. This process includes purification steps such as chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Belladonnine bisulfate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Belladonnine bisulfate monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of belladonnine bisulfate monohydrate involves its interaction with muscarinic receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors. It acts as a competitive antagonist, blocking the binding of acetylcholine and thereby inhibiting its effects. This mechanism is similar to that of other tropane alkaloids, such as atropine and scopolamine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to belladonnine bisulfate monohydrate include:
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: A tropane alkaloid known for its sedative and antiemetic effects.
Hyoscyamine: A tropane alkaloid with antispasmodic and anticholinergic properties
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the bisulfate monohydrate group, which may influence its solubility and reactivity compared to other tropane alkaloids. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5908-89-4 |
|---|---|
Formule moléculaire |
C34H46N2O9S |
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
1-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-O-phenyl 4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;sulfuric acid;hydrate |
InChI |
InChI=1S/C34H42N2O4.H2O4S.H2O/c1-35-23-12-13-24(35)19-22(18-23)34(33(38)40-27-8-4-3-5-9-27)17-16-30(29-10-6-7-11-31(29)34)32(37)39-28-20-25-14-15-26(21-28)36(25)2;1-5(2,3)4;/h3-11,22-26,28,30H,12-21H2,1-2H3;(H2,1,2,3,4);1H2 |
Clé InChI |
RDFVUAKFQVGDJQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)C3(CCC(C4=CC=CC=C43)C(=O)OC5CC6CCC(C5)N6C)C(=O)OC7=CC=CC=C7.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
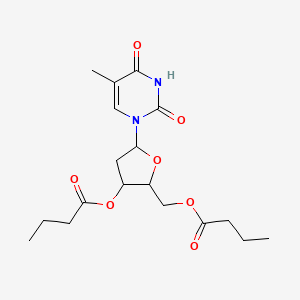
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)
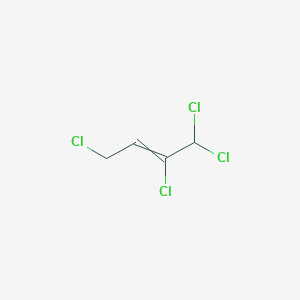
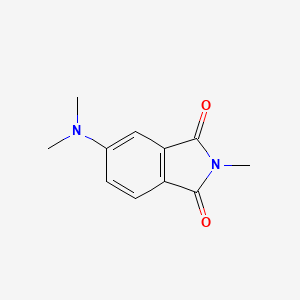
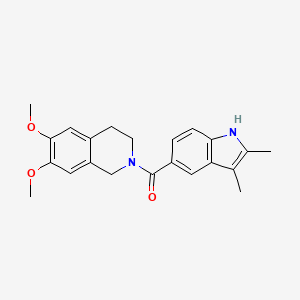

![1-(4-chlorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14163453.png)
![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)


